

# Spectroscopic Profile of 4-Formyltetrahydropyran: A Technical Guide

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## Compound of Interest

Compound Name: 4-Formyltetrahydropyran

Cat. No.: B1277957

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Formyltetrahydropyran** (also known as Tetrahydro-2H-pyran-4-carboxaldehyde), a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Formyltetrahydropyran**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.65	d	1.2	1H	CHO
3.95	ddd	11.5, 4.5, 3.0	2H	H-2e, H-6e
3.40	td	11.5, 2.5	2H	H-2a, H-6a
2.55	m	1H	H-4	
1.80	m	2H	H-3e, H-5e	
1.60	qd	12.0, 4.5	2H	H-3a, H-5a

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
203.5	CHO
67.2	C-2, C-6
48.8	C-4
28.7	C-3, C-5

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
2720	Medium	C-H stretching (aldehyde)
1725	Strong	C=O stretching (aldehyde)
1110	Strong	C-O-C stretching (ether)

Sample Preparation: Neat (liquid film)

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
114	25	[M]+ (Molecular Ion)
113	100	[M-H]+
85	40	[M-CHO]+
57	80	[C <sub>3</sub> H <sub>5</sub> O]+

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was prepared by dissolving approximately 10-20 mg of **4-Formyltetrahydropyran** in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

Tetramethylsilane (TMS) was used as an internal standard ( $\delta$  = 0.00 ppm). For the <sup>1</sup>H NMR spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the <sup>13</sup>C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 220 ppm.

## Infrared (IR) Spectroscopy

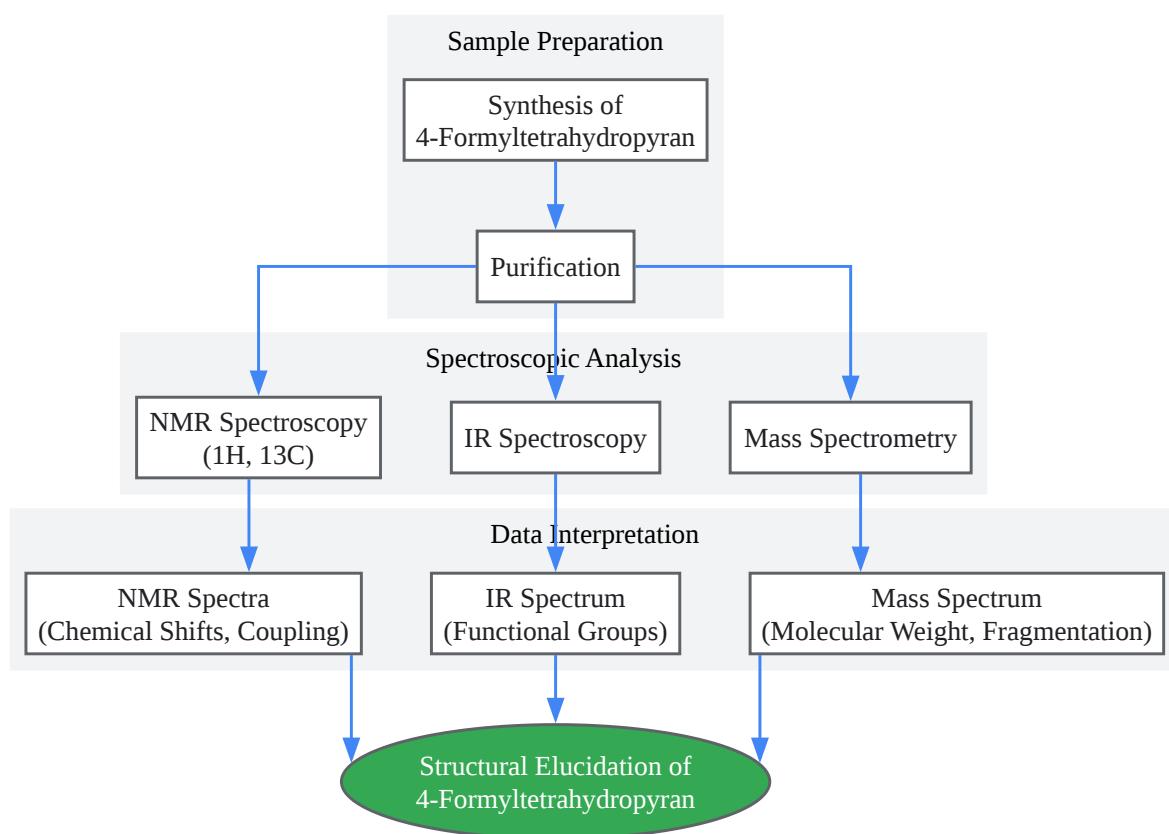
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A drop of neat **4-Formyltetrahydropyran** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230 °C. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like **4-Formyltetrahydropyran**.



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Caption: Workflow for the spectroscopic characterization of **4-Formyltetrahydropyran**.

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